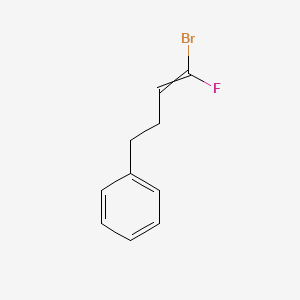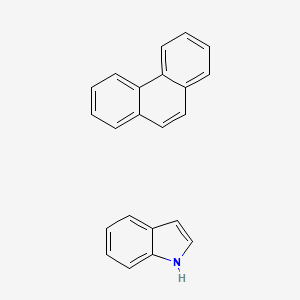
1H-Indole--phenanthrene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole–phenanthrene (1/1) is a compound that combines the structural features of indole and phenanthrene. Indole is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring, while phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This unique combination results in a compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole–phenanthrene (1/1) can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The phenanthrene moiety can be introduced through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods: Industrial production of 1H-Indole–phenanthrene (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole–phenanthrene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully or partially hydrogenated derivatives.
Scientific Research Applications
1H-Indole–phenanthrene (1/1) has a wide range of applications in scientific research:
Biology: It serves as a probe in studying biological processes and interactions due to its unique structural features.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole–phenanthrene (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Carbazole: Another indole derivative with a fused benzene ring, similar to phenanthrene but with nitrogen in the ring system.
Uniqueness: 1H-Indole–phenanthrene (1/1) is unique due to its combination of indole and phenanthrene structures, which imparts distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and interactions compared to its individual components .
Properties
CAS No. |
661463-43-0 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1H-indole;phenanthrene |
InChI |
InChI=1S/C14H10.C8H7N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;1-2-4-8-7(3-1)5-6-9-8/h1-10H;1-6,9H |
InChI Key |
FELCYRGQZFGNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
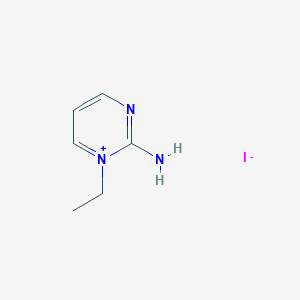

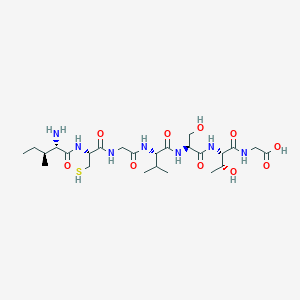
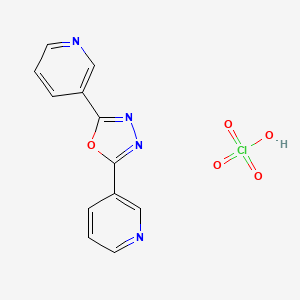

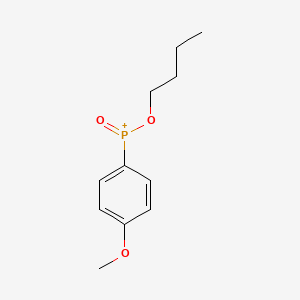
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)

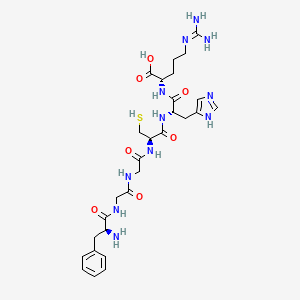
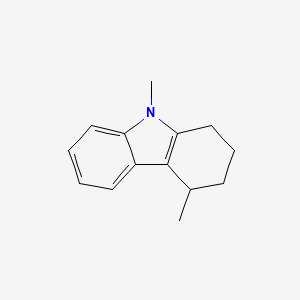
![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
